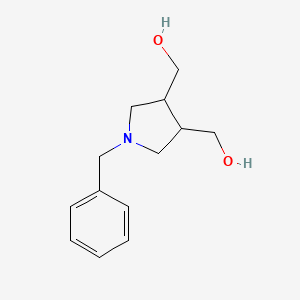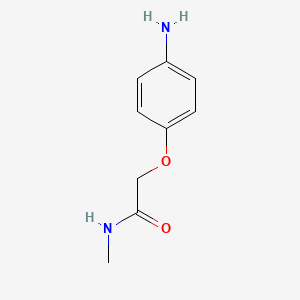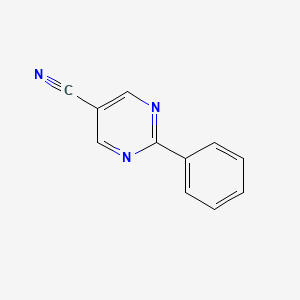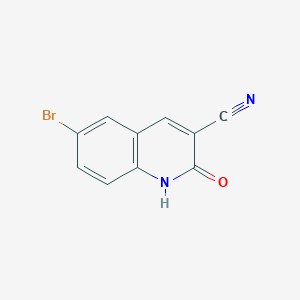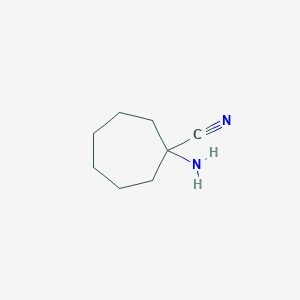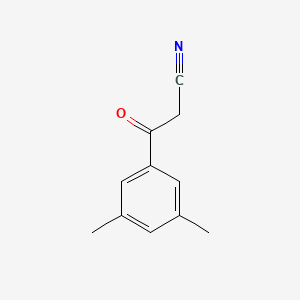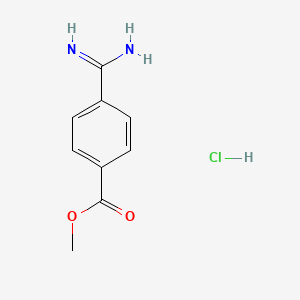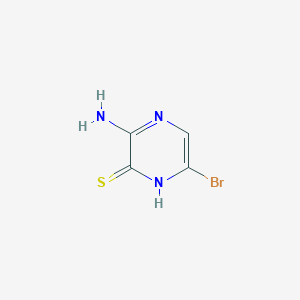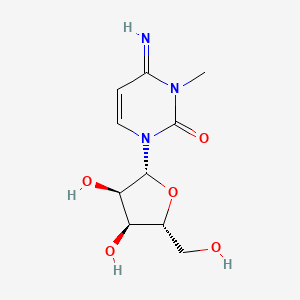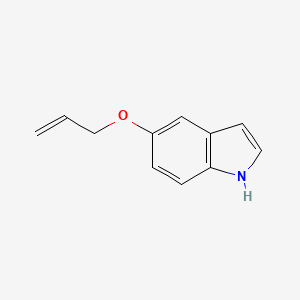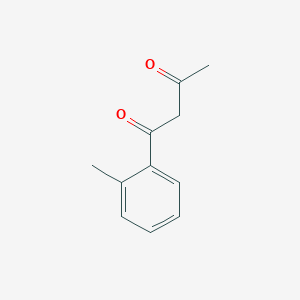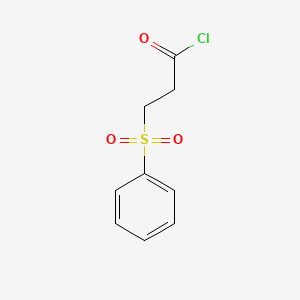
3-(Phenylsulfonyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfonyl)propanoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃S. It is a derivative of propanoyl chloride, where a phenylsulfonyl group is attached to the third carbon of the propanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
It’s worth noting that benzylic halides, which have a similar structure, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule .
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions .
Result of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that they may play a role in the formation of new compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Phenylsulfonyl)propanoyl chloride can be synthesized through the reaction of 3-(phenylsulfonyl)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
C9H10O4S+SOCl2→C9H9ClO3S+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 3-(phenylsulfonyl)propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 3-(phenylsulfonyl)propanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Reduction: 3-(Phenylsulfonyl)propanol.
Oxidation: 3-(Phenylsulfonyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(Phenylsulfonyl)propanoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological pathways.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
- 3-(Phenylsulfonyl)propanoic acid
- 3-(Phenylsulfonyl)propanol
- 3-(Phenylsulfonyl)propylamine
Comparison: 3-(Phenylsulfonyl)propanoyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a more reactive site for nucleophilic substitution, which is not as readily available in the acid, alcohol, or amine derivatives .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZGKMLYCRNKCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555595 |
Source


|
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-53-2 |
Source


|
| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
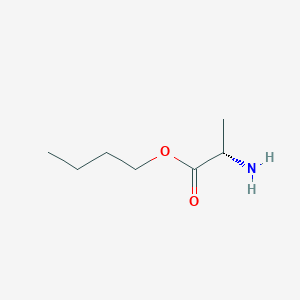
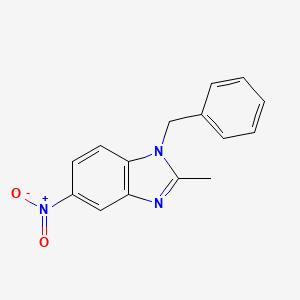
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
